N-(2,4-difluorophenyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O5/c1-29-17-8-12(9-18(30-2)21(17)31-3)15-6-7-20(28)26(25-15)11-19(27)24-16-5-4-13(22)10-14(16)23/h4-10H,11H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJHTKIMKHZTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on existing literature and research findings.
- Molecular Formula : C₁₉H₁₉F₂N₃O₅
- Molecular Weight : 431.4 g/mol
- CAS Number : 899739-92-5
The compound exhibits its biological activity primarily through interaction with various biological targets. It has been noted for its potential to modulate the melanocortin-5 receptor (MC5R), which is involved in several physiological processes including energy homeostasis and inflammatory responses .
Biological Activities
-
Antitumor Activity :
- Several studies have indicated that compounds with similar structures exhibit significant antitumor effects. For instance, pyridazinone derivatives have shown promising results against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific activity of this compound in this regard requires further investigation.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | , |
| Antimicrobial | Inhibition of pathogen growth | |
| Anti-inflammatory | Modulation of MC5R |
Case Study: Antitumor Efficacy
A study published in Cancer Research evaluated the antitumor efficacy of pyridazinone derivatives, revealing that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2,4-difluorophenyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide exhibit significant anticancer activity. For instance, research has shown that derivatives of pyridazine can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the pyridazine moiety is crucial for enhancing the compound's interaction with biological targets involved in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies on related pyridazine derivatives have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of electron-withdrawing groups like fluorine enhances the antibacterial potency by improving the lipophilicity and membrane permeability of the compounds .
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, certain analogs have shown promise as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis that is often targeted in cancer therapy .
Case Study 1: Anticancer Screening
In a study published by Walid Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as a model system. Among the tested compounds, those structurally related to this compound exhibited notable cytotoxic effects against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Antibacterial Evaluation
Another significant study focused on the antibacterial properties of pyridazine derivatives similar to this compound. The research demonstrated that compounds with specific substitutions showed enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The findings suggested that further optimization could lead to new therapeutic agents for treating infections caused by multidrug-resistant organisms .
Q & A
Q. Key Optimization Parameters :
| Step | Temperature (°C) | Solvent | Catalyst/Yield |
|---|---|---|---|
| Substitution | 60-80 | DMF | K₂CO₃ (85%) |
| Condensation | RT-40 | Acetonitrile | Triethylamine (78-92%) |
| Reduction | 50-70 | HCl/EtOH | Fe powder (90%) |
Note : Solvent choice (DMF vs. acetonitrile) balances reactivity and purity. Excess triethylamine minimizes side reactions .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 456.12) .
- HPLC : Purity >95% via reverse-phase C18 columns .
Advanced: How can DFT studies aid in understanding electronic properties?
Answer:
Density Functional Theory (DFT) predicts:
- Electrophilic regions : Pyridazinone and fluorophenyl groups show high electron density, guiding reactivity .
- HOMO-LUMO gaps : Correlate with stability (e.g., gap <4 eV suggests redox activity) .
Methodology : Optimize geometry at B3LYP/6-31G* level using Gaussian 16 .
Advanced: How to resolve contradictions in biological activity data among structural analogs?
Answer: Contradictions arise from:
- Assay variability : Use standardized protocols (e.g., MTT for cytotoxicity).
- Purity discrepancies : Validate via HPLC and orthogonal techniques .
Q. Case Study :
| Analog | Substituent | IC₅₀ (μM) | Assay Type |
|---|---|---|---|
| A | 4-Fluorophenyl | 0.12 | Kinase inhibition |
| B | 3,4-Dimethoxyphenyl | 1.8 | Antimicrobial |
Resolution : Contextualize bioactivity by target specificity and cellular models .
Advanced: What is the role of fluorine atoms in pharmacological profiles?
Answer: Fluorine enhances:
- Lipophilicity : LogP increases by ~0.5 per F atom, improving membrane permeability .
- Metabolic stability : Resists oxidative degradation in cytochrome P450 assays .
- Binding affinity : Forms halogen bonds with kinase ATP pockets (e.g., ΔG = -9.2 kcal/mol) .
Advanced: Design considerations for SAR studies on the pyridazinone core
Answer:
-
Core modifications : Replace pyridazinone with triazolo[4,3-b]pyridazine for enhanced solubility .
-
Substituent effects :
Position Group Effect 3- 3,4,5-Trimethoxyphenyl ↑ Kinase inhibition 6- Oxo group ↓ Cytotoxicity
Use QSAR models (e.g., CoMFA) to prioritize derivatives .
Advanced: Mitigation strategies for common side reactions during synthesis
Answer:
- Amide hydrolysis : Use anhydrous solvents (e.g., dry DMF) and inert atmospheres .
- Oligomerization : Limit reaction time (<12 hrs) and monitor via TLC .
- Byproducts : Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: Optimal solvents and catalysts for condensation steps
Answer:
- Solvents : Acetonitrile (polar aprotic) or DMF for high solubility .
- Catalysts : Triethylamine (10 mol%) or DMAP for acetamide bond formation .
Advanced: Evaluating kinase inhibition potential
Answer:
Biochemical assays : Measure IC₅₀ against EGFR or VEGFR2 kinases .
Molecular docking : AutoDock Vina simulates binding to ATP pockets (e.g., PDB: 1M17) .
Cellular validation : Use A549 (lung cancer) or HUVEC (angiogenesis) models .
Advanced: In vitro models for cytotoxicity assessment
Answer:
- Cell lines : MCF-7 (breast cancer), HepG2 (liver cancer) .
- Assays : MTT (viability), Annexin V/PI (apoptosis) .
- Controls : Compare to cisplatin (positive) and DMSO (vehicle) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
